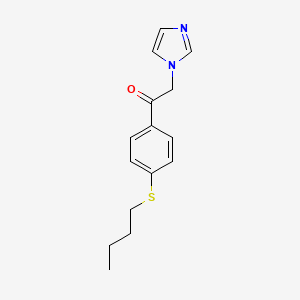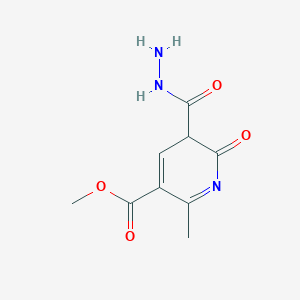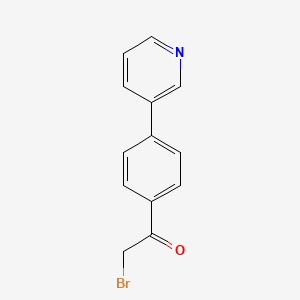
Caffeine, 8-(nonylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caffeine, 8-(nonylthio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a nonylthio group at the 8th position of the caffeine molecule. The molecular formula of caffeine, 8-(nonylthio)- is C17H28N4O2S, and it has a molecular weight of 352.495 . This modification can potentially alter the biological and chemical properties of caffeine, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-(nonylthio)- typically involves the introduction of a nonylthio group to the caffeine molecule. One common method is the cross-coupling reaction of 8-bromocaffeine with nonylthiol in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as toluene, with a base like cesium carbonate, and under microwave activation to enhance the reaction rate .
Industrial Production Methods
While specific industrial production methods for caffeine, 8-(nonylthio)- are not well-documented, the general approach would likely involve large-scale synthesis using similar cross-coupling reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Caffeine, 8-(nonylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the nonylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the nonylthio group, reverting to caffeine.
Substitution: The nonylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Caffeine.
Substitution: Various substituted caffeine derivatives depending on the nucleophile used.
科学研究应用
Medicine: Explored for its potential therapeutic effects, particularly in modulating adenosine receptors and other molecular targets.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
作用机制
The mechanism of action of caffeine, 8-(nonylthio)- is likely similar to that of caffeine, involving the antagonism of adenosine receptors in the central nervous system . This leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The nonylthio group may enhance or modify these effects by altering the compound’s affinity for its molecular targets and its pharmacokinetic properties.
相似化合物的比较
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another methylxanthine with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness
Caffeine, 8-(nonylthio)- is unique due to the presence of the nonylthio group, which can significantly alter its chemical and biological properties. This modification can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
属性
CAS 编号 |
73747-38-3 |
|---|---|
分子式 |
C17H28N4O2S |
分子量 |
352.5 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-12-24-16-18-14-13(19(16)2)15(22)21(4)17(23)20(14)3/h5-12H2,1-4H3 |
InChI 键 |
SXZNHFFRABVGJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


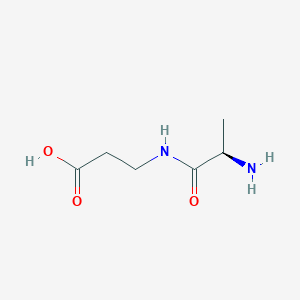
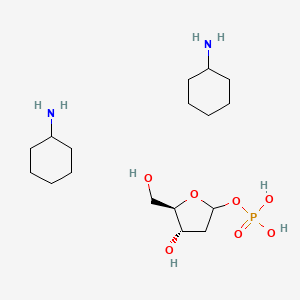
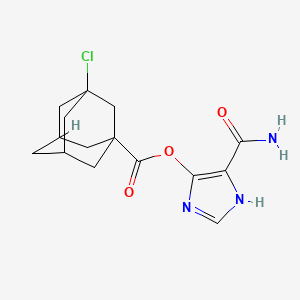
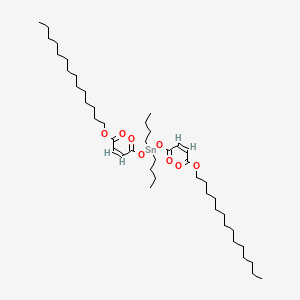

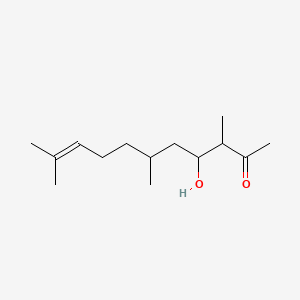
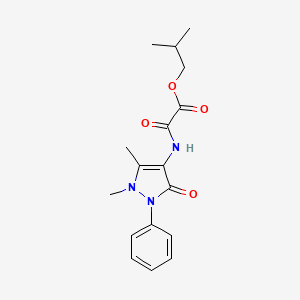
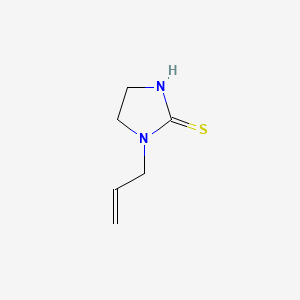
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
![1,3,2-Dioxaphosphorinane, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-5,5-dimethyl-](/img/structure/B13761167.png)
